molecular formula C16H13BrFNO2 B2499846 7-bromo-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1340760-03-3

7-bromo-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Katalognummer B2499846
CAS-Nummer: 1340760-03-3
Molekulargewicht: 350.187
InChI-Schlüssel: NOJTXKMJKBMDBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "7-bromo-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one" is a heterocyclic molecule that appears to be closely related to a class of compounds that have been synthesized and studied for their molecular and crystal structures, as well as their physical and chemical properties. Although the exact compound is not directly mentioned in the provided papers, similar compounds such as 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one and 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole have been synthesized and characterized, suggesting a potential relevance to the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the thermolysis of semicarbazones derived from aminobenzophenone or similar precursors . The process of thermolysis leads to the formation of the desired brominated heterocyclic compounds. The synthesis of regioisomeric bromodimethoxy benzyl piperazines, which share some structural features with the target compound, has been achieved and their analytical profiles have been evaluated using techniques such as GC-MS and FT-IR .

Molecular Structure Analysis

X-ray crystallography has been employed to establish the molecular and crystal structures of similar brominated compounds . These studies provide detailed information on the arrangement of atoms within the molecule and the nature of intermolecular interactions, such as hydrogen bonds, which can significantly influence the compound's properties and reactivity.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the exact compound . However, the related compounds have been characterized to understand their behavior in solution and in the crystalline state, which can provide insights into their potential reactivity . The nature of the substituents on the benzoxazepin core, such as the bromo and fluoro groups, would likely influence the compound's reactivity in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been investigated using a combination of experimental and theoretical methods. Techniques such as FT-IR spectroscopy have been used to determine the vibrational frequencies, which are indicative of the functional groups present and their interactions . Quantum mechanical studies, including Hartree–Fock (HF) and density functional theory (DFT), have been applied to calculate properties such as atomic charges, molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and nonlinear optical (NLO) effects . These studies provide a comprehensive understanding of the electronic structure and potential applications of these compounds, such as in materials science for their NLO properties.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structure Analysis

The compound has been instrumental in chemical synthesis and structure analysis. For example, it is involved in the synthesis and structure determination of 3-arylidene and 3-hetarylidene-1,2-dihydro-3H-1,4-benzodiazepin-2-ones. These compounds exhibit affinity toward central nervous system and peripheral benzodiazepine receptors, as evidenced by their radioligand analysis. The molecular and crystal structures of certain derivatives have been elucidated through techniques like X-ray diffraction structural analysis, showcasing their cis configuration (Pavlovsky et al., 2007).

Kinase Inhibitor Synthesis

The benzoxazepine core, including 7-bromobenzoxazepine, is a significant part of several kinase inhibitors. It plays a role in the scalable synthesis and process development of these inhibitors. The compound is part of a complex synthesis process involving multiple chemically rich, distinct fragments. These processes have been scaled up significantly, demonstrating the compound's utility in large-scale pharmaceutical manufacturing (Naganathan et al., 2015).

Antagonist Synthesis

The compound has been used in synthesizing orally active CCR5 antagonists. A practical method has been developed for its synthesis, demonstrating its utility in creating compounds with significant biological activity (Ikemoto et al., 2005).

Interaction with Protein-Tyrosine Kinases (PTKs)

It's also involved in the synthesis of novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives. These derivatives act as protein-tyrosine kinase (PTK) inhibitors, showcasing their potential in targeted cancer therapies. The inhibitory activities of these compounds against PTKs highlight their potential in therapeutic applications (Li et al., 2017).

Molecular Aggregation Studies

The compound is significant in understanding molecular aggregation patterns. Its derivatives have been studied for their supramolecular structures, revealing varied patterns of supramolecular aggregation. This highlights the compound's utility in studying complex molecular interactions and in designing molecules with specific interaction patterns (Blanco et al., 2008).

Eigenschaften

IUPAC Name

7-bromo-4-[(4-fluorophenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO2/c17-13-3-6-15-12(7-13)9-19(16(20)10-21-15)8-11-1-4-14(18)5-2-11/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJTXKMJKBMDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.